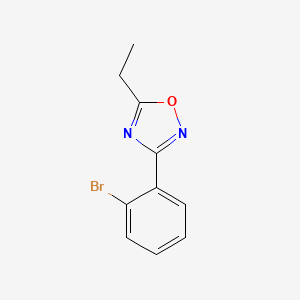

3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMWJPFQWSYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674775 | |

| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-70-7 | |

| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Regarded as a privileged structure, it serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and antitumor compounds.[2] The target molecule, this compound, combines this valuable heterocycle with a synthetically versatile bromophenyl group, making it an attractive building block for further functionalization in drug discovery programs. This guide provides a comprehensive overview of a robust and widely adopted pathway for its synthesis.

Retrosynthetic Analysis and Strategic Approach

The most reliable and modular approach to constructing 3,5-disubstituted 1,2,4-oxadiazoles is through the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3][4] This strategy allows for the independent introduction of the C3 and C5 substituents from distinct and readily available precursors.

Our retrosynthetic analysis for this compound identifies two key fragments:

-

2-Bromobenzamidoxime: This precursor will provide the "3-(2-Bromophenyl)" moiety. It is accessible from 2-bromobenzonitrile.

-

Propionyl Chloride: This acylating agent will furnish the "5-ethyl" substituent.

The forward synthesis, therefore, involves a three-step sequence: formation of the amidoxime, acylation of the amidoxime, and subsequent intramolecular cyclization to form the desired oxadiazole ring.

Caption: Retrosynthetic analysis of the target oxadiazole.

Mechanistic Principles of the Synthesis Pathway

Step 1: Amidoxime Formation from a Nitrile

The synthesis commences with the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 2-bromobenzonitrile.[5][6] The reaction proceeds via a hydroxyimidoyl nitrile intermediate, which tautomerizes to the more stable amidoxime. This reaction is typically performed in a protic solvent like ethanol and can be facilitated by a mild base to deprotonate the hydroxylamine, increasing its nucleophilicity.[7]

Step 2 & 3: Acylation and Cyclodehydration

This sequence is the cornerstone of 1,2,4-oxadiazole synthesis.[3][8]

-

O-Acylation: The 2-bromobenzamidoxime, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of propionyl chloride.[9] A non-nucleophilic base, such as pyridine, is crucial here. It serves not only as a solvent but also as a scavenger for the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the formation of the O-acyl amidoxime intermediate.

-

Cyclodehydration: The formed O-acyl intermediate is poised for intramolecular cyclization. Under thermal conditions, the amino nitrogen attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is often the most demanding and may require heating in a high-boiling aprotic solvent like toluene or dimethylformamide (DMF).[4]

Detailed Synthesis Workflow

The overall transformation can be visualized as a streamlined process, often achievable in a one-pot or two-step sequence without the isolation of all intermediates.

Caption: The three-step synthesis pathway to the target molecule.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Propionyl chloride is corrosive and reacts violently with water.[10] Hydroxylamine can be explosive, especially in concentrated form.

Protocol 1: Synthesis of 2-Bromobenzamidoxime

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzonitrile (10.0 g, 54.9 mmol), hydroxylamine hydrochloride (4.58 g, 65.9 mmol, 1.2 eq), and ethanol (100 mL).

-

Base Addition: To the stirred suspension, add sodium carbonate (7.0 g, 65.9 mmol, 1.2 eq) portion-wise.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 2-bromobenzamidoxime as a white crystalline solid.

Protocol 2: Synthesis of this compound

-

Reagent Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzamidoxime (5.0 g, 23.2 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0°C in an ice bath.

-

Acylation: Add propionyl chloride (2.25 g, 24.4 mmol, 1.05 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10°C.[9][10] After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Cyclodehydration: Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. Monitor the formation of the oxadiazole by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: If a solid precipitates, filter it, wash with cold water, and dry. The combined organic extracts (if used) should be washed with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid or oil.[11]

Data Summary

The following table summarizes typical data expected from the described synthesis. Actual results may vary based on experimental conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC/NMR) | Key Characterization Notes |

| 1 | 2-Bromobenzamidoxime | 2-Bromobenzonitrile | 80 - 90% | >95% | White solid, M.P. ~145-148 °C |

| 2 | This compound | 2-Bromobenzamidoxime | 65 - 80% | >98% | Appearance: Colorless oil or low-melting solid. NMR: Characteristic ethyl group signals (triplet/quartet) and aromatic signals. |

Conclusion

The synthesis of this compound is reliably achieved through a well-established, three-step sequence involving amidoxime formation, acylation with propionyl chloride, and thermal cyclodehydration. This modular approach provides a high degree of control and generally good yields. The resulting compound is a valuable intermediate for the development of novel chemical entities in pharmaceutical research, leveraging the privileged 1,2,4-oxadiazole core for the construction of diverse compound libraries.

References

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(3), 376-418. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

Boruah, A., & Bolshakov, O. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6598. [Link]

-

Caproiu, M. T., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 11777–11784. [Link]

-

da Silva, E. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8304. [Link]

-

Kumar, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

-

Sagatova, A. A., et al. (2005). Synthesis of 1,2,4-Oxadiazoles. Pharmaceutical Chemistry Journal, 39(10), 539-548. [Link]

-

de Oliveira, C. S. A., et al. (2016). One-Step Protection-Free Synthesis of 3-Aryl-5-hydroxyalkyl-1,2,4-oxadiazoles as Building Blocks. Synthetic Communications, 46(12), 1044-1051. [Link]

- Google Patents. (n.d.). CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride.

- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.

- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.

- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Molecules, 29(18), 4275. [Link]

-

Chegg. (n.d.). Find the product, of propanoyl chloride and the following reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

Taylor & Francis Online. (2006). Synthesis of 3‐Aryl‐5‐methyl 4‐Substituted[3][12]Triazoles. Synthetic Communications, 36(21), 3169-3178. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. IJPSM, 7(5). [Link]

-

ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

ResearchGate. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

Monnier, F., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 21(12), 1709. [Link]

-

Patsnap. (n.d.). Propionyl chloride patented technology retrieval search results. Retrieved from [Link]

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]

- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 10. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

- 12. organic-chemistry.org [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[1] This five-membered heterocycle is a prevalent feature in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory.[1][2] The specific compound, 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, combines this privileged heterocyclic core with a brominated phenyl ring and an ethyl group. The presence of the bromine atom offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate in drug discovery programs.[3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

A. Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to reveal the electronic environment and connectivity of the hydrogen atoms in the molecule. The signals from the ethyl group and the bromophenyl ring will be the key features.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~ 7.8 - 8.0 | d | 1H | Ar-H | The proton ortho to the bromine atom is expected to be deshielded due to the inductive effect of the bromine and the anisotropic effect of the oxadiazole ring. |

| ~ 7.6 - 7.7 | t | 1H | Ar-H | The proton meta to the bromine atom will be influenced by the adjacent protons, leading to a triplet. |

| ~ 7.3 - 7.4 | t | 1H | Ar-H | The proton para to the bromine atom will also appear as a triplet due to coupling with its neighbors. |

| ~ 7.2 - 7.3 | d | 1H | Ar-H | The proton ortho to the oxadiazole ring will be deshielded and appear as a doublet. |

| ~ 3.0 | q | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to three methyl protons, resulting in a quartet. |

| ~ 1.4 | t | 3H | -CH₃ | The methyl protons of the ethyl group are adjacent to two methylene protons, resulting in a triplet. |

B. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |

| ~ 178 | C=N (oxadiazole) | The carbon atom of the oxadiazole ring bonded to the ethyl group is expected to be significantly downfield. |

| ~ 165 | C=N (oxadiazole) | The carbon atom of the oxadiazole ring bonded to the bromophenyl group will also be in the characteristic downfield region for oxadiazoles. |

| ~ 134 | Ar-C | Aromatic carbon atom. |

| ~ 132 | Ar-C | Aromatic carbon atom. |

| ~ 131 | Ar-C-Br | The carbon atom bearing the bromine is expected in this region. |

| ~ 128 | Ar-C | Aromatic carbon atom. |

| ~ 127 | Ar-C | Aromatic carbon atom. |

| ~ 122 | Ar-C | Aromatic carbon atom. |

| ~ 25 | -CH₂- | The methylene carbon of the ethyl group. |

| ~ 11 | -CH₃ | The methyl carbon of the ethyl group. |

C. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 or 500 MHz NMR spectrometer.[4] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for NMR Spectroscopic Analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the oxadiazole ring and the aromatic system.

A. Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl ring. |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the methyl and methylene groups of the ethyl substituent. |

| ~ 1610 - 1580 | Strong | C=N stretch (oxadiazole) | The carbon-nitrogen double bond stretching in the oxadiazole ring is a strong, characteristic absorption.[5] |

| ~ 1550 - 1450 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~ 1400 - 1200 | Medium | C-O-C stretch (oxadiazole) | Stretching vibration of the carbon-oxygen-carbon single bonds within the oxadiazole ring. |

| ~ 1100 - 1000 | Strong | C-Br stretch | The carbon-bromine bond vibration. |

| ~ 900 - 675 | Strong | Aromatic C-H bend (out-of-plane) | Bending vibrations of the C-H bonds on the substituted benzene ring. |

B. Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands.

Caption: Workflow for IR Spectroscopic Analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

A. Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula for this compound is C₁₀H₉BrN₂O. The exact mass can be calculated, and the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

| m/z | Relative Abundance | Assignment | Causality Behind the Prediction |

| 268/270 | High | [M]⁺ | The molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 239/241 | Medium | [M - C₂H₅]⁺ | Loss of the ethyl group from the molecular ion. |

| 183/185 | Medium | [BrC₆H₄C≡N]⁺ | Fragmentation of the oxadiazole ring to yield the bromobenzonitrile radical cation. |

| 155/157 | Low | [BrC₆H₄]⁺ | Loss of the cyano group from the bromobenzonitrile fragment. |

| 102 | Medium | [C₆H₄C≡N]⁺ | Loss of bromine from the bromobenzonitrile fragment. |

| 56 | High | [C₂H₅C≡O]⁺ | Acylium ion formed from the ethyl-substituted part of the oxadiazole ring. |

B. Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a robust framework for researchers to interpret their experimental findings. The detailed protocols outlined in this guide are designed to ensure the acquisition of high-quality data, which is paramount for unambiguous structural elucidation and for ensuring the purity and identity of this important synthetic intermediate in drug discovery and development.

References

-

Jadhav, S. et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(2), 111. [Link]

-

Selva, A. et al. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ARKIVOC, 2002(5), 117-127. [Link]

-

Namratha, B. et al. (2012). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Journal of Chemical Sciences, 124(3), 683-689. [Link]

-

Arif, R. & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Reddy, T. S. et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]

- 4. isca.me [isca.me]

- 5. journalspub.com [journalspub.com]

Preliminary Biological Screening of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide

Introduction: The Versatile Scaffold of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in modern drug discovery. First synthesized in 1884, its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have garnered significant attention from medicinal chemists. This has led to the exploration of a vast chemical space, yielding derivatives with a broad spectrum of biological activities.[1] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitutions at the 3- and 5-positions, allows for the fine-tuning of steric, electronic, and lipophilic parameters, making it a versatile template for designing novel therapeutic agents.

This guide provides a comprehensive overview of the preliminary biological screening of 1,2,4-oxadiazole derivatives, offering researchers, scientists, and drug development professionals a detailed technical framework for evaluating their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The methodologies described herein are grounded in established protocols, emphasizing experimental robustness and reproducibility.

I. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the continuous search for novel antimicrobial agents. 1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important class of compounds for antimicrobial drug discovery. The preliminary screening of these derivatives typically involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

A. Rationale for Method Selection

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[2] It is a quantitative assay that provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This method is preferred for preliminary screening due to its efficiency, scalability (amenable to 96-well plate format), and the small quantities of test compound required. The subsequent determination of the MBC/MFC provides crucial information on whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

B. Experimental Workflow: Antimicrobial Screening

Caption: Workflow for MIC and MBC Determination.

C. Step-by-Step Protocol: Broth Microdilution for MIC and MBC

-

Preparation of Test Compounds: Dissolve the 1,2,4-oxadiazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Media: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi according to the manufacturer's instructions.

-

Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).[4]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[5] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

-

MBC/MFC Determination: From the wells showing no visible growth in the MIC assay, subculture a fixed volume (e.g., 10 µL) onto a suitable agar medium.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC/MFC Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

D. Data Presentation

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| OXA-001 | S. aureus | 8 | 16 |

| OXA-002 | E. coli | 16 | >64 |

| OXA-003 | C. albicans | 4 | 8 |

II. Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of pharmaceutical research. 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[7] Preliminary in vitro screening is crucial for identifying lead compounds for further development.

A. Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used for cytotoxicity screening due to its simplicity, high throughput, and sensitivity.

B. Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).

C. Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

D. In Vivo Anticancer Screening: Subcutaneous Xenograft Model

Promising compounds from in vitro screening should be further evaluated in vivo. The subcutaneous xenograft model in immunodeficient mice is a commonly used preclinical model to assess the antitumor efficacy of novel compounds.[1][11]

This model involves the transplantation of human tumor cells into immunodeficient mice, allowing for the growth of a human tumor in a living organism.[12] It provides a more physiologically relevant environment than in vitro cultures and allows for the assessment of a compound's efficacy in a whole-animal system, taking into account factors like pharmacokinetics and bioavailability.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the 1,2,4-oxadiazole derivative to the treatment group via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[13]

E. Data Presentation

In Vitro Cytotoxicity

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| OXA-001 | MCF-7 | 5.2 |

| OXA-002 | HCT-116 | 12.8 |

In Vivo Antitumor Efficacy

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |

|---|---|---|

| Vehicle Control | 1500 ± 150 | - |

| OXA-001 (10 mg/kg) | 750 ± 90 | 50 |

III. Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.[2] A common and reliable in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model.

A. Rationale for Method Selection

The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[14] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. This model is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.

B. Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

C. Step-by-Step Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Use rats or mice.

-

Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of 1,2,4-oxadiazole derivatives).

-

Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[15]

-

Compound Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[14]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[16][17]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

D. Data Presentation

| Treatment Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | 0.80 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 60.0 |

| OXA-001 (20 mg/kg) | 0.48 ± 0.04 | 40.0 |

IV. Anticonvulsant Activity Screening

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,2,4-oxadiazole derivatives have shown potential as anticonvulsant agents.[18] The preliminary screening for anticonvulsant activity is typically performed using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents.

A. Rationale for Method Selection

The MES and PTZ models are the two most widely used preclinical models for identifying potential antiepileptic drugs.[7] The MES test is a model of generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.[7] The PTZ test induces clonic seizures and is considered a model for absence seizures.[7] Using both models provides a broader assessment of a compound's potential anticonvulsant profile.

B. Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for MES and PTZ Anticonvulsant Screening.

C. Step-by-Step Protocols

-

Animal Model: Use mice.

-

Compound Administration: Administer the test compounds, a standard drug (e.g., phenytoin), or vehicle intraperitoneally.

-

Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes using a convulsiometer.[19]

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: Abolition of the tonic hind limb extension is considered protection.[20]

-

Animal Model: Use mice.

-

Compound Administration: Administer the test compounds, a standard drug (e.g., diazepam), or vehicle intraperitoneally.

-

Seizure Induction: After the pretreatment time, inject PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the mice for 30 minutes for the onset and duration of clonic convulsions.

-

Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity.

D. Data Presentation

| Compound ID | MES Test (% Protection) | PTZ Test (Onset of Clonic Seizures in min, Mean ± SEM) |

| Vehicle | 0 | 2.5 ± 0.3 |

| Phenytoin | 100 | Not applicable |

| Diazepam | Not applicable | 15.2 ± 1.8 |

| OXA-001 | 60 | 8.7 ± 1.1 |

Conclusion

The preliminary biological screening of 1,2,4-oxadiazole derivatives is a critical first step in the identification of novel drug candidates. The methodologies outlined in this guide provide a robust framework for assessing their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant potential. A systematic and rigorous approach to these initial screens, guided by sound scientific principles and validated protocols, is essential for making informed decisions about which compounds warrant further investigation in the long and challenging journey of drug development. The versatility of the 1,2,4-oxadiazole scaffold, combined with the power of these screening paradigms, holds significant promise for the discovery of new medicines to address unmet medical needs.

References

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

-

Georgieva, M., & Tchekalarova, J. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. In ResearchGate. Retrieved from [Link]

-

Spring, B. Q., Bryan, J. N., & Pogue, B. W. (2018). Subcutaneous Xenograft Models for Studying PDT in vivo. In PubMed Central. Retrieved from [Link]

-

Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Nature Experiments. Retrieved from [Link]

-

Dilution Susceptility Test MIC& (MLC or MBC) The advantage of this method. (n.d.). University of Babylon. Retrieved from [Link]

-

Carrageenan-induced paw edema assay. (2018). Bio-protocol. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Broth Dilution Method for determining MIC and MBC values of... (n.d.). ResearchGate. Retrieved from [Link]

-

Ghayur, M. N., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

-

Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (2022). MDPI. Retrieved from [Link]

-

Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

-

SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. (2015). Childhood Cancer Repository. Retrieved from [Link]

-

Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2025). ResearchGate. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. Retrieved from [Link]

-

Novel 1,2,4-oxadiazole derivatives in drug discovery. (2021). PubMed Central. Retrieved from [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (2020). PubMed. Retrieved from [Link]

-

New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. (2003). PubMed. Retrieved from [Link]

Sources

- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. atcc.org [atcc.org]

- 9. clyte.tech [clyte.tech]

- 10. broadpharm.com [broadpharm.com]

- 11. yeasenbio.com [yeasenbio.com]

- 12. mdpi.com [mdpi.com]

- 13. cccells.org [cccells.org]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]

- 20. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

In-Silico Frontier: A Technical Guide to the Computational Modeling of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and fraught with high attrition rates. Computational, or in-silico, modeling has emerged as an indispensable tool to navigate this complex landscape, offering the ability to predict, prioritize, and refine potential drug candidates before significant investment in resource-intensive laboratory synthesis and testing.[1][2][3] This guide provides a comprehensive, in-depth technical workflow for the in-silico characterization of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a novel small molecule with potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] By leveraging a suite of computational tools, we can systematically dissect its physicochemical properties, pharmacokinetic profile, potential biological targets, and dynamic interactions, thereby building a robust, data-driven hypothesis for its therapeutic potential.

This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the decision-making process of a computational chemist. We will begin with foundational predictions of the molecule's intrinsic properties and progressively delve into more complex simulations to understand its behavior in a biological context. Each step is designed to inform the next, creating a self-validating cascade of evidence to guide further experimental investigation.

Part 1: Foundational Physicochemical and Pharmacokinetic Profiling

Before embarking on complex and computationally expensive simulations, it is crucial to establish a baseline understanding of the molecule's fundamental properties. This initial phase serves as a critical filter; a molecule with poor drug-like characteristics is unlikely to succeed, regardless of its biological activity.

Molecular Representation and Property Prediction

The first step is to generate a 2D and 3D representation of this compound. This can be achieved using chemical drawing software such as MarvinSketch or similar tools.[8] From the resulting structure, a multitude of physicochemical properties can be predicted using various software suites and web-based platforms like ACD/Labs PhysChem Suite, or free tools like SwissADME.[9][10][11][12] These predictions are crucial for understanding the molecule's potential behavior in a biological system.

Key Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~267.1 g/mol | Influences absorption and diffusion; generally, lower molecular weight is preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | ~3.5 | A measure of lipophilicity. An optimal LogP (typically 1-5) is crucial for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | 0/3 | Influences solubility and binding to biological targets. |

| pKa | Not readily ionizable | Determines the charge state of the molecule at physiological pH, which affects solubility, permeability, and target binding. |

| Aqueous Solubility | Moderately Soluble | Essential for absorption and distribution; poor solubility can hinder in-vivo efficacy. |

Note: The values presented are hypothetical and would be calculated using the aforementioned software.

ADMET Profiling: A Virtual Litmus Test for Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of early-stage drug discovery, helping to identify potential liabilities that could lead to late-stage failure.[13][14] Numerous computational models, many of which are based on machine learning algorithms trained on large datasets of experimental data, can provide valuable insights into a compound's likely pharmacokinetic and toxicological profile.[15][16]

Experimental Protocol: In-Silico ADMET Prediction

-

Input Molecular Structure: Provide the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file of this compound to a validated ADMET prediction platform (e.g., SwissADME, pkCSM, ADMETlab).[9][13]

-

Initiate Prediction: Run the prediction algorithms for a comprehensive suite of ADMET endpoints.

-

Data Analysis and Interpretation: Analyze the output, paying close attention to key parameters such as:

-

Human Intestinal Absorption (HIA): High probability of good absorption is desirable for orally administered drugs.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, but undesirable for peripherally acting drugs.

-

CYP450 Inhibition: Inhibition of key cytochrome P450 enzymes can lead to drug-drug interactions.

-

Hepatotoxicity: Prediction of liver toxicity is a critical safety checkpoint.

-

Ames Mutagenicity: A predictor of the mutagenic potential of the compound.

-

The results of this analysis provide a multi-faceted view of the molecule's "drug-likeness" and help to identify potential red flags that may need to be addressed through chemical modification.

Part 2: Target Identification and Interaction Analysis

With a foundational understanding of the molecule's physicochemical and pharmacokinetic properties, the next logical step is to investigate its potential biological targets. This is where the in-silico approach truly shines, allowing for the rapid screening of a vast "target space."

Reverse Pharmacophore and Target Prediction

Target identification, or "target deconvolution," is a critical step in understanding a small molecule's mechanism of action.[17][18] Computational methods can infer potential protein targets by comparing the molecule's structural and chemical features to databases of known ligands and their targets.[19]

Experimental Protocol: In-Silico Target Prediction

-

Platform Selection: Utilize a target prediction server such as SwissTargetPrediction.[20]

-

Molecule Submission: Input the 3D structure of this compound.

-

Prediction and Analysis: The server will generate a ranked list of potential protein targets based on the principle of similarity to known ligands. The output should be critically evaluated, prioritizing targets that are therapeutically relevant and biologically plausible.

This process generates a set of testable hypotheses about the molecule's mechanism of action, which can then be explored in more detail using molecular docking.

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[22]

Experimental Protocol: Molecular Docking Workflow

-

Protein Preparation:

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Define a "grid box" that encompasses the binding site, which will be the search space for the docking algorithm.

-

-

Docking Simulation:

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (scoring functions). Lower binding energy values typically indicate more favorable binding.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

-

Caption: A generalized workflow for molecular docking simulations.

Part 3: Delving Deeper with Dynamic Simulations and Predictive Modeling

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more realistic, dynamic view. Furthermore, by modeling a series of related compounds, we can develop Quantitative Structure-Activity Relationship (QSAR) models to guide further chemical optimization.

Molecular Dynamics: Capturing the Dance of Interaction

MD simulations are a powerful computational method for studying the physical movements of atoms and molecules over time.[26] In drug discovery, MD simulations can be used to assess the stability of a protein-ligand complex, refine docked poses, and calculate binding free energies with higher accuracy.[27][28]

Experimental Protocol: Protein-Ligand MD Simulation

-

System Setup:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.[27]

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature.

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation of the ligand).

-

Identify key intermolecular interactions that persist throughout the simulation.

-

Caption: The core stages of a molecular dynamics simulation workflow.

QSAR Modeling: From Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[31][32] If a set of 1,2,4-oxadiazole analogues with known biological activity against a specific target were available, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, including this compound.[33]

Experimental Protocol: QSAR Model Development

-

Data Collection: Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values).

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., constitutional, topological, quantum-chemical descriptors).

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the model's predictive power using techniques such as cross-validation and an external test set.[34]

A validated QSAR model can then be used to prioritize the synthesis of new analogues with potentially improved activity.

Conclusion: A Roadmap for Rational Drug Design

This in-depth technical guide has outlined a comprehensive in-silico workflow for the characterization of this compound. By systematically applying a suite of computational techniques, from foundational property prediction to advanced dynamic simulations, it is possible to build a detailed, multi-faceted understanding of this novel chemical entity. This computational approach enables the generation of robust, testable hypotheses regarding its drug-likeness, potential biological targets, and mechanism of action. Ultimately, the insights gained from such in-silico modeling serve as a critical roadmap to guide and accelerate the experimental validation and optimization of promising new therapeutic agents.

References

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. [Link]

-

SwissADME. Swiss Institute of Bioinformatics. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

PubMed. Protein Target Prediction and Validation of Small Molecule Compound. National Library of Medicine. [Link]

-

PubChem. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. [Link]

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

-

MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

El-Behaidy, W. Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen. [Link]

-

NIH. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Library of Medicine. [Link]

-

Chemaxon. Marvin - Chemical Drawing Software. [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

-

University of Cantabria. Molecular Docking Tutorial. [Link]

-

SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. IJPSM. [Link]

-

NIH. Computational Methods in Drug Discovery. National Library of Medicine. [Link]

-

Chemical Methodologies. In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

NIH. Fundamentals of QSAR Modeling: Basic Concepts and Applications. National Library of Medicine. [Link]

-

Udemy. Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. [Link]

-

ACS Publications. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

-

Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]

-

CD ComputaBio. Physicochemical Prediction. [Link]

-

ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

-

NIH. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. National Library of Medicine. [Link]

-

ResearchGate. (PDF) Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. [Link]

-

PharmaFeatures. The Computational Revolution in Small Molecule Drug Discovery. [Link]

-

ResearchGate. Software for the prediction of physicochemical properties. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]

-

YouTube. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. [Link]

-

Patsnap Synapse. What is the significance of QSAR in drug design? [Link]

-

YouTube. How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Link]

-

PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Library of Medicine. [Link]

-

Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

PubChem. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Google Blog. AlphaFold 3 predicts the structure and interactions of all of life's molecules. [Link]

-

Frontiers. Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Drug Discovery. [Link]

-

Preprints.org. In silico Analysis of 1,3,4-Oxadiazoles as Potential BCL-2 Inhibitor for Cancer Treatment. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

Revue Roumaine de Chimie. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]

-

JOCPR. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. Design, synthesis, and characterization of novel substituted 1,2,4-oxadiazole and their biological broadcast. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]

- 3. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]

- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemaxon.com [chemaxon.com]

- 9. SwissADME [swissadme.ch]

- 10. acdlabs.com [acdlabs.com]

- 11. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 12. researchgate.net [researchgate.net]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 18. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. SwissTargetPrediction [swisstargetprediction.ch]

- 21. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 24. sites.ualberta.ca [sites.ualberta.ca]

- 25. youtube.com [youtube.com]

- 26. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. Protein-Ligand Complex [mdtutorials.com]

- 30. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 31. neovarsity.org [neovarsity.org]

- 32. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 33. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel therapeutics is fundamentally reliant on the precise identification of the molecular targets through which a small molecule exerts its biological effects. This guide provides a comprehensive, multi-modal framework for the target deconvolution of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a novel chemical entity. We address the unique properties of the 1,2,4-oxadiazole scaffold, a "privileged" structure in medicinal chemistry, and outline a strategic, integrated workflow. This workflow combines predictive computational methods with robust biochemical, biophysical, and cell-based experimental approaches to identify and validate potential therapeutic targets. By detailing the causality behind experimental choices and providing actionable protocols, this document serves as a technical manual for researchers aiming to accelerate the translation of promising small molecules into viable drug candidates.

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][2] Its value stems from its exceptional chemical and thermal stability and, most importantly, its role as a bioisostere for amide and ester functionalities.[3][4] This allows it to mimic the interactions of these common biological groups while offering improved metabolic stability and pharmacokinetic properties.

Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5][6][7] This broad activity profile suggests that the scaffold can interact with a diverse range of protein targets, making a systematic target identification campaign for a novel derivative like this compound both critical and promising.

A Multi-Modal Framework for Target Deconvolution

Identifying the target of a novel compound requires a multi-faceted approach that generates, refines, and validates hypotheses.[8] We propose a logical progression from broad, predictive methods to specific, direct-binding, and functional assays.

Hypothesis Generation: In Silico and Computational Prediction

The foundational step is to leverage the compound's structure to predict likely biological targets using computational methods.[9][10] This approach is cost-effective and rapidly narrows the field of potential candidates from the entire proteome to a manageable number for experimental validation.

Core Methodologies:

-

Ligand-Based Virtual Screening: This method identifies proteins known to bind molecules structurally similar to our compound of interest.[10] By comparing the 2D and 3D features of this compound against databases of known ligands, we can infer potential targets.

-

Receptor-Based Virtual Screening (Inverse Docking): This technique "docks" the compound's 3D structure into the binding sites of a large collection of protein crystal structures.[11] A scoring function then estimates the binding affinity, ranking the most probable protein targets.[11]

Protocol 1: In Silico Target Prediction Workflow

-

Compound Preparation: Generate a high-quality 3D conformation of this compound using computational chemistry software (e.g., MOE, Schrödinger). Ensure correct protonation states and energy minimization.

-

Database Selection: Choose relevant databases for screening. For ligand-based approaches, use databases like ChEMBL or PubChem. For receptor-based approaches, use the Protein Data Bank (PDB).

-

Ligand-Based Screening:

-

Generate a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

-

Use this model to search ligand databases for molecules with similar pharmacophores and identify their known targets.

-

-

Inverse Docking:

-

Select a curated library of druggable protein structures.

-

Systematically dock the prepared compound into the active/allosteric site of each protein.

-

Rank the proteins based on the docking score and binding energy calculations.

-

-

Data Integration and Prioritization: Consolidate the "hit lists" from both methods. Proteins that appear on both lists or belong to functionally related pathways are considered high-priority candidates for experimental validation.

Caption: Workflow for in silico target prediction.

Direct Target Engagement: Biochemical and Biophysical Identification

Following computational prediction, the next critical step is to physically identify proteins that bind directly to the compound. These methods provide tangible evidence of a physical interaction within a biological context.

Core Methodologies:

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful technique for target identification.[12][13] The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[14] The captured proteins are then identified by mass spectrometry.[12][14]

-

Cellular Thermal Shift Assay (CETSA): This method operates on the principle that when a drug binds to its target protein, it generally stabilizes the protein and increases its resistance to heat-induced denaturation.[15][16][17] By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein remaining at different temperatures, one can identify which proteins were stabilized by the drug.[15][16][18]

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an analog of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe (inactive analog) should also be prepared if possible.

-

Immobilization: Covalently attach the compound and a control molecule (e.g., just the linker) to separate batches of beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. Pre-clear the lysate by incubating it with control beads to remove nonspecific binders.

-

Affinity Pull-Down: Incubate the pre-cleared lysate with the compound-conjugated beads. A parallel incubation with control beads is essential.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturant (e.g., SDS solution) or by competitive elution with an excess of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., LC-MS/MS). The causality is established by comparing the protein profile from the compound beads to the control beads; proteins enriched on the compound beads are candidate targets.

Caption: Experimental workflow for AC-MS.

Functional Target Confirmation: Cell-Based Profiling

Once candidate targets are identified through binding assays, it is crucial to confirm that the interaction between the compound and the target leads to a functional consequence in a cellular context.

Core Methodologies:

-

Broad-Panel Kinase Screening: Since many small molecules target protein kinases, screening the compound against a large panel of recombinant kinases is a highly effective strategy.[19][20] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate, providing a quantitative measure of potency (e.g., IC50).[20][21]

-

GPCR Allosteric Modulator Screening: The 1,2,4-oxadiazole scaffold is known to interact with G-protein coupled receptors (GPCRs).[3] Screening for allosteric modulation is key, as these compounds bind to a site distinct from the endogenous ligand and can fine-tune the receptor's response.[22][23][24] Assays typically measure downstream signaling events like calcium flux or cAMP production in the presence of a fixed concentration of the natural agonist.[25]

Protocol 3: Global Kinase Inhibition Profiling

-

Assay Platform Selection: Choose a reputable vendor and platform for kinase screening (e.g., Promega's ADP-Glo™, Reaction Biology's HotSpot). These platforms offer assays for hundreds of distinct kinases.[26]

-

Compound Submission: Provide this compound at a high concentration (e.g., 10 µM) for an initial single-point screen.

-

Primary Screen Execution: The compound is tested against the kinase panel. The output is typically reported as "% Inhibition" relative to a control inhibitor.

-

Hit Selection: Kinases inhibited above a certain threshold (e.g., >50% inhibition) are selected as "primary hits."

-

Dose-Response Confirmation: The primary hits are then tested in a dose-response format, where the compound is assayed at multiple concentrations to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

-

Data Analysis: The causality is inferred from the potency and selectivity of the compound. A highly potent and selective inhibition of a specific kinase strongly suggests it is a biologically relevant target.

Table 1: Representative Data from a Hypothetical Kinase Panel Screen

| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Target Family |

| CDK2/CycA | 98% | 75 | CMGC |

| GSK3β | 95% | 120 | CMGC |

| MAPK1 (ERK2) | 12% | >10,000 | CMGC |

| SRC | 8% | >10,000 | Tyrosine Kinase |

| EGFR | 5% | >10,000 | Tyrosine Kinase |

Plausible Target Classes and Therapeutic Avenues

Based on the known pharmacology of the 1,2,4-oxadiazole scaffold, several protein families represent high-probability target classes for this compound.

-

Protein Kinases: As master regulators of cell signaling, kinases are major drug targets, particularly in oncology and immunology.[19] The 1,2,4-oxadiazole ring can form key hydrogen bonds within the ATP-binding pocket of many kinases.

-

G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and drug targets.[22] The compound may act as an orthosteric ligand or, more likely, an allosteric modulator, offering enhanced selectivity.[23]

-

Enzymes (Hydrolases, Deacetylases): The bioisosteric nature of the oxadiazole ring makes it an effective mimic of transition states or recognition motifs for various enzymes, including HDACs and FAAH.[1]

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Target Validation: From 'Hit' to Validated Target

The final and most critical phase is to definitively prove that the engagement of a candidate protein by the compound is responsible for its observed biological effect.

-

Orthogonal Assays: Confirm the binding interaction using a different biophysical method. If the primary hit came from AC-MS, validation could be performed using CETSA or Surface Plasmon Resonance (SPR).

-

Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the expression of the putative target protein in cells. If the compound's cellular activity is diminished or abolished in these modified cells, it provides strong evidence that the protein is the correct target.

-

Structure-Activity Relationship (SAR): Synthesize analogs of the lead compound. A strong correlation between the analogs' binding affinity for the target protein and their functional activity in cells is a hallmark of a validated target.

Conclusion

The process of identifying the therapeutic target for a novel molecule like this compound is a systematic, iterative process that demands scientific rigor and the integration of multiple disciplines. By beginning with broad computational predictions and progressively focusing through direct binding and functional assays, researchers can efficiently and accurately deconvolve the mechanism of action. This structured approach, grounded in the principles of causality and self-validation, is essential for mitigating risk and maximizing the potential for success in the complex journey of drug discovery and development.

References

-

Bora, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. Available at: [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-